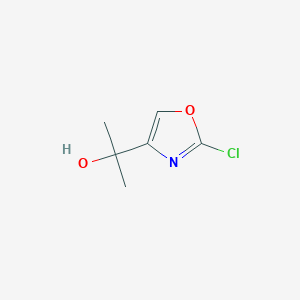

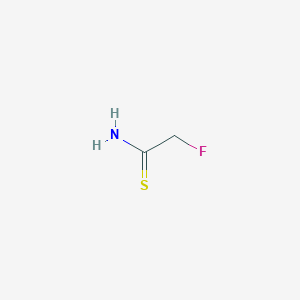

![molecular formula C14H13NO4 B2710974 2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid CAS No. 1361143-16-9](/img/structure/B2710974.png)

2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

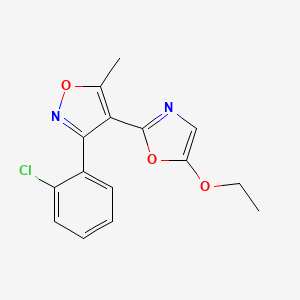

“2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” is a compound that contains a furan ring, which is a common structural component of many natural products . It is a type of furan platform chemical (FPC) that can be synthesized from biomass .

Synthesis Analysis

The synthesis of furan compounds like “2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” can be achieved through the Paal–Knorr synthesis, a reaction used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones .Molecular Structure Analysis

The molecular structure of “2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” includes a furan ring, a carbonyl group, an amino group, and a phenyl group . The compound also contains a total of 41 bonds, including 25 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 4 double bonds, and 11 aromatic bonds .Chemical Reactions Analysis

The chemical reactions involving “2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” can be influenced by various factors. For instance, the Paal–Knorr synthesis requires an acid catalyst . Also, the compound can undergo different types of reactions applicable to FPCs .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Heterocyclic Chemistry

Furan derivatives, including those similar to "2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid," are pivotal in the synthesis of heterocyclic compounds. For instance, the reaction of cysteine with levulinic acid produces heterocyclic structures stabilized via dehydration, leading to compounds like 5-oxothiazolidinecarboxylic acid. These reactions demonstrate the utility of furan derivatives in synthesizing diverse heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Grinev, Amal’chieva, & Egorova, 2014).

Material Science and Polymer Chemistry

Furan derivatives are also explored for their potential in material science, particularly in the development of biobased polymers. The synthesis of furan oligoesters from 2,5-furandicarboxylic acid and aliphatic diols using immobilized lipase B illustrates the feasibility of producing biobased polymers with high yield. This approach highlights the role of furan derivatives in creating sustainable materials for various applications, including packaging and automotive parts (Cruz-Izquierdo et al., 2015).

Pharmaceutical Research

In pharmaceutical research, the antimicrobial activity of 3-aryl-3-(furan-2-yl)propenoic acid derivatives against Candida albicans, Escherichia coli, and Staphylococcus aureus has been documented. This finding suggests that furan derivatives could serve as templates for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Kalyaev et al., 2022).

Biochemical Applications

The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) demonstrates the potential of furan derivatives in biochemical processes. FDCA is a promising biobased platform chemical for producing polymers, highlighting the role of furan derivatives in transitioning towards sustainable chemical processes (Dijkman, Groothuis, & Fraaije, 2014).

Safety And Hazards

Zukünftige Richtungen

Furan platform chemicals like “2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” have potential applications in the chemical industry, particularly as the industry shifts from traditional resources such as crude oil to biomass . They can be economically synthesized from biomass, and there are many more simple or complex chemicals that can be obtained . Future research may focus on exploring these possibilities.

Eigenschaften

IUPAC Name |

2-(furan-2-carbonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQFNSRFSXTHII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

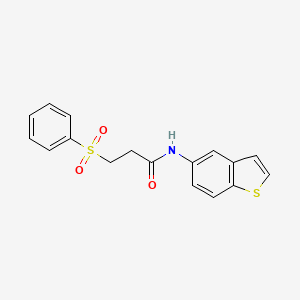

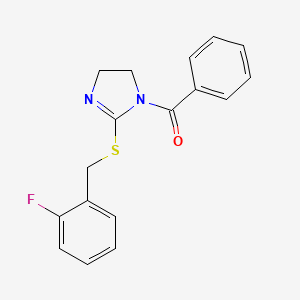

![1-(3-chlorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710908.png)

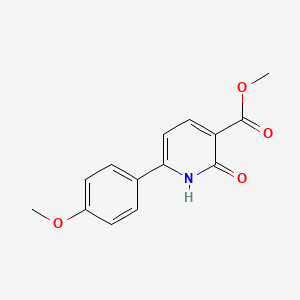

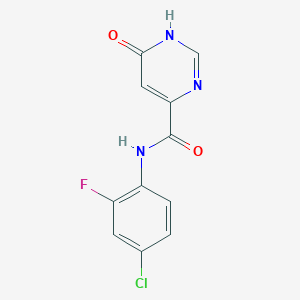

![5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2710911.png)

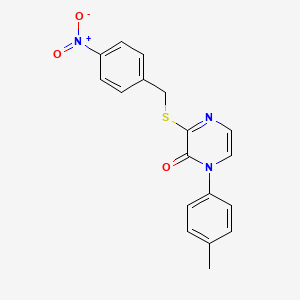

![tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2710912.png)